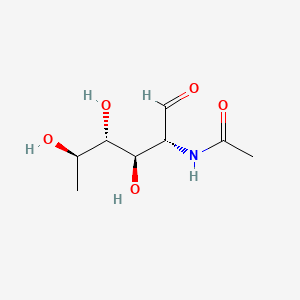

2-Acetamido-2,6-dideoxygalactose

説明

Contextualization within Rare Amino Sugars Research

The study of rare amino sugars is a specialized field within glycobiology that focuses on monosaccharides not commonly found in central metabolic pathways or as components of mainstream biopolymers like those in humans. These sugars often exhibit unique structural modifications, such as deoxygenation, amination, and acylation. Bacteria, in particular, produce a vast array of these unusual sugars, which are frequently incorporated into their cell surface glycoconjugates, including lipopolysaccharides (LPS) and capsular polysaccharides (CPS). nih.gov

The human glycome is relatively simple, comprising a small number of common monosaccharides. In contrast, the bacterial glycome is immensely diverse, featuring hundreds of unique monosaccharides and their derivatives. researchgate.net This structural disparity is significant; the presence of rare amino sugars in bacterial structures, which are absent in the host, provides a basis for distinguishing between self and non-self. researchgate.netnih.gov This distinction is fundamental to immunology and is exploited in the development of targeted therapies and vaccines. nih.govnih.gov

2-Acetamido-2,6-dideoxygalactose is a prime example of such a rare sugar. Its unique structure contributes to the vast diversity of bacterial antigens. Research in this area often involves complex chemical synthesis to create these rare sugar building blocks for immunological studies and the development of synthetic glycoconjugate vaccines. nih.gov

Significance in Microbial Glycobiology and Polysaccharide Diversity

In the realm of microbial glycobiology, 2-acetamido-2,6-dideoxygalactose and its isomers are key components of the O-antigens of various bacterial species. The O-antigen is the outermost part of the lipopolysaccharide complex in the outer membrane of Gram-negative bacteria and is a major surface antigen. The specific composition and structure of the O-antigen repeating units, which often include rare sugars, determine the serological specificity of the bacterial strain.

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, including the galactose-configured variant (L-fucosamine), has been a subject of detailed enzymatic studies. Research has shown that these sugars are typically synthesized from common nucleotide-activated sugar precursors like UDP-D-N-acetylglucosamine. nih.gov A series of enzymatic reactions, including dehydration, epimerization, and reduction, transforms the common precursor into the rare amino sugar. nih.govnih.gov For instance, the biosynthesis of 2-acetamido-2,6-dideoxy-L-galactose (L-fucosamine) and its talo-configured isomer (pneumosamine) proceeds from UDP-D-N-acetylglucosamine. nih.gov

The incorporation of 2-acetamido-2,6-dideoxygalactose into polysaccharides significantly increases the structural and functional diversity of these macromolecules. This diversity plays a crucial role in the interactions between bacteria and their environment, including host organisms. The presence of this rare sugar can influence the physical properties of the polysaccharide chain and is often linked to the bacterium's pathogenesis and its ability to evade the host immune system. nih.gov

Table 1: Key Enzymes in the Biosynthesis of 2-Acetamido-2,6-dideoxy-L-hexoses

| Enzyme | Function | Precursor/Intermediate | Product |

| WbvB | Multi-functional: dehydration at C-4, C-6; epimerization at C-5, C-3 | UDP-D-N-acetylglucosamine | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose |

| WbvR | C-4 reductase | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | UDP-2-acetamido-L-rhamnose |

| WbvD | C-2 epimerase | UDP-2-acetamido-L-rhamnose | UDP-2-acetamido-L-quinovose |

| Data sourced from studies on Vibrio cholerae serotype O37. nih.govnih.gov |

Table 2: Selected Bacterial Species and the Context of 2-Acetamido-2,6-dideoxy Sugar Presence

| Bacterial Species | Polysaccharide Context | Associated Rare Amino Sugar |

| Proteus penneri strain 26 | O-specific polysaccharide | 2-acetamido-2,6-dideoxy-L-glucose (N-acetyl-L-quinovosamine) |

| Vibrio cholerae serotype O37 | O-antigen | Biosynthesis of various 2-acetamido-2,6-dideoxy-L-hexoses studied |

| Shigella sonnei | Zwitterionic polysaccharide | 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose (AAT) |

| This table provides examples of related rare sugars to illustrate their diversity in bacterial polysaccharides. |

特性

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYIXLKTDHMMY-YDKYIBAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956670 | |

| Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35233-39-7 | |

| Record name | N-Acetylfucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-FUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL3BS7497E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Functions in Microorganisms

Integration into Bacterial Lipopolysaccharides (LPS) O-Antigens

The O-antigen, the outermost region of the lipopolysaccharide (LPS) in Gram-negative bacteria, is a highly variable polysaccharide chain that contributes significantly to the antigenic diversity of these organisms. 2-Acetamido-2,6-dideoxygalactose and its isomers are frequently found as key components of the O-antigen repeating units in a variety of bacterial species.

The incorporation of 2-acetamido-2,6-dideoxy sugars into the O-antigen is a widespread phenomenon among several clinically and environmentally important Gram-negative bacteria.

Vibrio cholerae : Various serogroups of Vibrio cholerae, the causative agent of cholera, feature dideoxyacetamido sugars in their O-antigens. For instance, fucosamine (B607565) has been identified in the O-antigens of serogroups O5 and O8, while the related sugar quinovosamine is present in serotypes O108 and O139. nih.gov The biosynthesis of these sugars, such as in V. cholerae serotype O37, often starts from the common precursor UDP-N-acetyl-D-glucosamine. nih.govnih.gov The O-antigen of serogroup O9 contains 2-acetamido-2-deoxy-D-galacturonic acid, a related uronic acid derivative. nih.gov

Pseudomonas aeruginosa : This opportunistic pathogen exhibits significant diversity in its O-antigen structures. N-acetyl-L-fucosamine (L-FucNAc), an isomer of 2-acetamido-2,6-dideoxygalactose, is a known constituent of the O-antigen in certain serotypes. For example, it is a precursor for the biosynthesis of the O-antigen in P. aeruginosa serotype O11. nih.gov Another isomer, 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc), is part of the O-specific antigen of serotype O6. nih.gov

Escherichia coli : As a highly diverse species, E. coli possesses a vast array of O-antigen structures, with over 180 recognized serotypes. nih.govnih.gov While N-acetyl-D-glucosamine is a major component of the lipopolysaccharide, the presence of 2-acetamido-2,6-dideoxygalactose or its isomers is less common but has been reported. asm.orgglycoscience.ru For instance, the biosynthesis of UDP-D-FucNAc has been studied in the context of E. coli O-antigen synthesis. acinetobacterbaumannii.no

Proteus species : Members of the genus Proteus, known for causing urinary tract infections, incorporate N-acetyl-L-fucosamine into their O-antigens. In Proteus vulgaris O19, the O-specific polysaccharide is composed of a tetrasaccharide repeating unit that includes N-acetyl-L-fucosamine. mdpi.com

Salmonella enterica : While Salmonella enterica has numerous serovars with diverse O-antigen structures, some produce an O-antigen capsule. nih.gov Specific serovars have been found to contain related dideoxy sugars. For example, the O-antigen of Salmonella enterica O60 contains 3-formamido-3,6-dideoxy-D-galactose, a derivative of a 6-dideoxyhexose. nih.gov

Table 1: Presence of 2-Acetamido-2,6-dideoxygalactose and its Isomers in Bacterial LPS O-Antigens

| Bacterial Species | Serotype/Serogroup | Specific Sugar Found | Reference |

|---|---|---|---|

| Vibrio cholerae | O5, O8 | Fucosamine | nih.gov |

| Vibrio cholerae | O37 | 2-acetamido-2,6-dideoxy-L-hexoses | nih.govnih.gov |

| Vibrio cholerae | O108, O139 | Quinovosamine | nih.gov |

| Pseudomonas aeruginosa | O6 | 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) | nih.gov |

| Pseudomonas aeruginosa | O11 | N-acetyl-L-fucosamine (L-FucNAc) | nih.gov |

| Proteus vulgaris | O19 | N-acetyl-L-fucosamine | mdpi.com |

| Salmonella enterica | O60 | 3-formamido-3,6-dideoxy-D-galactose | nih.gov |

The structural heterogeneity of the O-antigen is the basis for the serological classification of many Gram-negative bacteria. The presence, specific type, and linkage of sugars like 2-acetamido-2,6-dideoxygalactose and its isomers are key determinants of the serological specificity of a bacterial strain.

The diversity in the O-antigen structure allows bacteria to evade the host immune system. nih.gov For example, in Vibrio cholerae, changes in the O-antigen structure, such as the emergence of the O139 serogroup from O1 strains, can lead to new epidemics as the population lacks immunity to the new serotype. biorxiv.org Similarly, the O-antigen of Pseudomonas aeruginosa is a major target for the host immune response, and variations in its composition, including the presence of dideoxy sugars, define the different serotypes. nih.gov In Proteus vulgaris O19, the N-acetyl-L-fucosamine-containing O-antigen elicits a specific antibody response, although some cross-reactivity with other serotypes can occur due to shared structural motifs. mdpi.com

Component of Bacterial Capsular Polysaccharides (CPS)

Bacterial capsules are protective outer layers, typically composed of high-molecular-weight polysaccharides, that play a crucial role in virulence by protecting the bacterium from host immune responses such as phagocytosis and complement-mediated killing.

Staphylococcus aureus : This Gram-positive pathogen can produce different types of capsular polysaccharides. N-acetyl-L-fucosamine is a key component of the type 5 capsular polysaccharide. nih.gov The capsule is a major virulence factor, and its presence can impede phagocytosis. The biosynthesis of this sugar in S. aureus type 5 shares a conserved pathway with the O-antigen biosynthesis in P. aeruginosa O11. nih.gov

Acinetobacter baumannii : A significant opportunistic pathogen, A. baumannii is known for its ability to produce a wide variety of capsular polysaccharides, which are critical for its virulence. Several capsular types (K-types) have been found to contain isomers of 2-acetamido-2,6-dideoxygalactose. For instance, the K9 and K70 capsular polysaccharides both contain L-FucNAc and D-FucNAc. mdpi.com The K20 and K21 capsules contain a derivative, 2-acetamido-4-amino-2,4,6-trideoxy-D-glucose (D-QuipNAc4N). nih.gov

Streptococcus pneumoniae : The polysaccharide capsule is the most important virulence factor for S. pneumoniae. acinetobacterbaumannii.no While there are over 90 different serotypes based on the capsule's chemical structure, the presence of 2-acetamido-2,6-dideoxygalactose itself is not commonly reported. However, a recent study on serotype 12F identified a related keto sugar, 2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose, as a partial substitute for N-acetyl-galactosamine in the capsular repeating unit. nih.gov

Table 2: Presence of 2-Acetamido-2,6-dideoxygalactose and its Derivatives in Bacterial Capsular Polysaccharides

| Bacterial Species | Serotype/K-type | Specific Sugar Found | Reference |

|---|---|---|---|

| Staphylococcus aureus | Type 5 | N-acetyl-L-fucosamine (L-FucNAc) | nih.gov |

| Acinetobacter baumannii | K9, K70 | L-FucNAc and D-FucNAc | mdpi.com |

| Acinetobacter baumannii | K20, K21 | 2-acetamido-4-amino-2,4,6-trideoxy-D-glucose (D-QuipNAc4N) | nih.gov |

| Streptococcus pneumoniae | 12F | 2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose | nih.gov |

Involvement in Other Microbial Glycoconjugates

Beyond LPS and capsules, 2-acetamido-2,6-dideoxygalactose and its related sugars can be found in other important microbial surface structures.

Surface layers (S-layers) are crystalline arrays of (glyco)protein subunits that form the outermost cell envelope component in many bacteria.

Aneurinibacillus thermoaerophilus : The S-layer of the Gram-positive bacterium Aneurinibacillus thermoaerophilus strain GS4-97 is a glycoprotein. Structural analysis has revealed the presence of a glycan chain O-glycosidically linked to the protein. This glycan contains 2-acetamido-2-deoxy-D-galactose (GalNAc). nih.gov While this is not a 2,6-dideoxy sugar, the presence of related amino sugars in such structures highlights their importance in the architecture of S-layer glycoproteins.

The Role of 2-Acetamido-2,6-dideoxygalactose in Microbial Glycans and Host Interactions

The chemical compound 2-Acetamido-2,6-dideoxygalactose is a crucial component of complex carbohydrates on the surface of various microorganisms. This article explores its occurrence and biological functions, particularly within the structures of Zwitterionic Polysaccharides (ZPS) in pathogenic bacteria and the Enterobacterial Common Antigen (ECA). Furthermore, it delves into the mechanistic details of how glycans containing this sugar mediate interactions between microbes and their hosts, including immunological recognition and microbial adaptation.

Zwitterionic Polysaccharides (ZPS) in Pathogenic Bacteria (e.g., Bacteroides fragilis)

Zwitterionic polysaccharides are a unique class of bacterial carbohydrates characterized by the presence of both positively and negatively charged groups on their sugar backbone. nih.gov This dual-charge nature confers distinct biological activities, notably the ability to elicit a T-cell-dependent immune response, a characteristic typically associated with peptides. nih.gov

One of the most well-studied ZPS is Polysaccharide A1 (PS A1), a capsular polysaccharide from the human gut symbiont and opportunistic pathogen Bacteroides fragilis. PS A1 is involved in the development of intra-abdominal abscesses. nih.gov Its structure consists of repeating tetrasaccharide units. While PS A1 itself contains the rare sugar 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactose (AAT) rather than 2-acetamido-2,6-dideoxygalactose, the study of related ZPS from other strains of Bacteroides fragilis reveals the importance of amino sugars in their structure and function. nih.gov

For instance, Polysaccharide A2 (PS A2) from Bacteroides fragilis strain 638R is another zwitterionic polysaccharide with abscess-modulating capabilities. nih.gov The repeating unit of PS A2 is a pentasaccharide that includes 2-amino-4-acetamido-2,4,6-trideoxygalactose. nih.gov The zwitterionic nature of PS A2, with its regularly spaced positive and negative charges on the helical surface, is thought to be key to its interaction with host proteins and its immunological properties. nih.gov The presence of these modified dideoxyamino sugars is a recurring theme in the structure of these immunologically active polysaccharides.

**Table 1: Structural Components of Zwitterionic Polysaccharides in *Bacteroides fragilis***

| Polysaccharide | Bacterial Strain | Repeating Unit Composition | Key Dideoxyamino Sugar |

|---|---|---|---|

| PS A1 | Bacteroides fragilis | Tetrasaccharide | 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactose (AAT) |

| PS A2 | Bacteroides fragilis 638R | Pentasaccharide | 2-amino-4-acetamido-2,4,6-trideoxygalactose |

Enterobacterial Common Antigen (ECA)

The Enterobacterial Common Antigen (ECA) is a conserved surface antigen found in the outer membrane of nearly all species belonging to the Enterobacterales order, which includes many well-known pathogens like Escherichia coli and Shigella. wikipedia.orgnih.govnih.gov It is a glycophospholipid composed of repeating trisaccharide units. nih.govnih.gov This repeating unit is a heteropolymer of N-acetylglucosamine (GlcNAc), N-acetyl-D-mannosaminuronic acid (ManNAcA), and a key component, 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc), which is a structural isomer of 2-acetamido-2,6-dideoxygalactose. wikipedia.orgnih.gov

ECA exists in three main forms:

ECAPG : The most abundant form, anchored to the outer membrane via a phosphoglyceride. nih.govmdpi.com

ECALPS : Linked to the lipopolysaccharide (LPS) core, particularly in rough mutant strains that lack O-antigen. This form is considered the primary immunogenic form of ECA. nih.govmdpi.com

ECACYC : A cyclic form found in the periplasm, composed of 3 to 6 trisaccharide subunits. nih.govmdpi.com

The presence of Fuc4NAc in the ECA structure is critical for its antigenicity and its role in maintaining the integrity of the outer membrane. mdpi.com While the precise functions of ECA are still being fully elucidated, there is evidence suggesting its involvement in bacterial pathogenicity. wikipedia.org Human serum has been found to contain antibodies against ECA, indicating its recognition by the host immune system during infection. nih.gov

Mechanistic Studies of Host-Microbe Interactions Mediated by 2-Acetamido-2,6-dideoxygalactose-containing Glycans

Molecular Basis of Immunological Recognition (e.g., lectin binding)

The interaction between microbial glycans and host immune proteins, particularly lectins, is a cornerstone of innate immunity. nih.gov Lectins are carbohydrate-binding proteins that can recognize specific glycan structures on the surface of microorganisms and initiate an immune response. nih.govnih.gov The recognition process is often dependent on the multivalency of the interactions, where multiple low-affinity binding events combine to create a high-avidity interaction. nih.govmpg.de

While direct studies on lectin binding specifically to 2-acetamido-2,6-dideoxygalactose are specific, the principles of glycan recognition provide a framework for understanding how such structures are likely perceived by the host. The unique structural features presented by dideoxyamino sugars, including their shape and charge distribution, would be key determinants for specific lectin binding. Host lectins can differentiate between self and non-self glycans, and the presence of unusual sugars like 2-acetamido-2,6-dideoxygalactose on microbial surfaces would likely mark them for recognition by the innate immune system. nih.gov

Glycan-Protein Interactions at the Microbial Surface

Glycan-protein interactions are fundamental to many cellular processes, including cell-cell recognition and host-pathogen interactions. wikipedia.orgnih.gov Bacterial surface glycans, such as those containing 2-acetamido-2,6-dideoxygalactose, play a critical role in the initial stages of infection, including adhesion to host cells and tissues. nih.govnih.gov These interactions are often of low affinity, necessitating multivalent binding to achieve biologically relevant adhesion. nih.govmpg.de

The three-dimensional structure of polysaccharides containing these sugars is crucial for their function. For example, the helical structure of ZPS from Bacteroides fragilis exposes charged groups on the outer surface, making them readily accessible for interaction with host proteins. nih.gov This ordered presentation of charged and hydrophobic regions can facilitate specific binding events that mediate the pathogen's interaction with the host environment.

Contribution to Microbial Adaptations within Host Environments

The composition of the microbial surface, including its glycans, is not static and can be modified in response to the host environment, contributing to microbial adaptation. nih.govbiorxiv.org The expression of specific glycans can influence the ability of a microbe to colonize a particular niche, evade the host immune system, and persist within the host. nih.gov

For instance, some bacteria can alter their surface polysaccharides to mimic host glycans, a strategy known as molecular mimicry, which helps them to avoid immune detection. nih.gov Conversely, the expression of unique sugars like 2-acetamido-2,6-dideoxygalactose can be a double-edged sword. While it may trigger an immune response, it could also be essential for the structural integrity of the bacterial cell wall or for interactions with specific host factors that are beneficial to the microbe. The dynamic interplay between the host and the microbiome can drive adaptive changes in both, with microbial glycans playing a significant role in this co-evolutionary process. nih.govnih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the complete structural elucidation of organic molecules, including complex carbohydrates. It provides comprehensive information on the primary structure, conformation, and dynamics of molecules in solution.

The structural determination of 2-Acetamido-2,6-dideoxygalactose and its derivatives relies heavily on a suite of 1D and 2D NMR experiments. wikipedia.orgsdsu.edu

1D NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, respectively. The ¹H spectrum reveals the number of distinct proton signals, their chemical shifts, signal integrations (proton count), and scalar (J) couplings, which give information about the dihedral angles between adjacent protons. The ¹³C spectrum indicates the number of chemically non-equivalent carbon atoms.

2D NMR: Two-dimensional NMR experiments are crucial for resolving spectral overlap and establishing specific correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled, typically over two to three bonds. sdsu.edu It is fundamental for tracing the proton network within the sugar ring, for instance, correlating H-1 with H-2, H-2 with H-3, and so on.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. wisc.edu A cross-peak between H-1 and H-4, for example, indicates they belong to the same sugar residue, which is invaluable for identifying individual monosaccharides within an oligosaccharide.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C. sdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is critical for identifying linkages between sugar residues in a polysaccharide and for assigning quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. youtube.com ROESY is used to determine spatial proximity and is particularly useful for establishing glycosidic linkages and determining the three-dimensional conformation of the molecule.

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals of 2-Acetamido-2,6-dideoxygalactose residues.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a terminal α-L-FucNAc (2-Acetamido-2,6-dideoxy-α-L-galactopyranose) residue. Note: Chemical shifts are dependent on solvent, temperature, and molecular context and may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.9-5.1 | ~98-100 |

| 2 | ~4.0-4.2 | ~50-52 |

| 3 | ~3.8-4.0 | ~68-70 |

| 4 | ~3.9-4.1 | ~70-72 |

| 5 | ~3.7-3.9 | ~72-74 |

| 6 (CH₃) | ~1.1-1.3 | ~16-18 |

| N-Acetyl (CH₃) | ~2.0-2.1 | ~23-24 |

| N-Acetyl (C=O) | - | ~174-176 |

The biological function of polysaccharides is often dictated by their three-dimensional shape. NMR spectroscopy is a powerful tool for studying the conformation of sugar residues within these complex structures. iaea.org For 2-Acetamido-2,6-dideoxygalactose residues, conformational analysis focuses on the pyranose ring conformation and the orientation around the glycosidic linkages.

The pyranose ring of galactose derivatives typically adopts a ⁴C₁ chair conformation. This can be confirmed by analyzing the ³J(H,H) coupling constants obtained from high-resolution 1D ¹H NMR spectra. Large coupling constants (8-10 Hz) between axial protons (e.g., ³J(H2,H3), ³J(H3,H4), ³J(H4,H5)) are characteristic of this conformation.

The orientation of the residue with respect to its neighbors is determined by the torsion angles phi (φ) and psi (ψ) of the glycosidic bond. Information about these angles is derived from through-space correlations observed in NOESY or ROESY experiments, which detect protons that are spatially close. For example, a strong NOE between H-1 of the FucNAc residue and a proton on the adjacent sugar residue can define the glycosidic linkage and constrain the possible values of the torsion angles.

NMR spectroscopy is instrumental in characterizing the intermediates of biosynthetic pathways, providing direct structural evidence for enzymatic transformations. The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, including the galacto-configured N-Acetyl-L-fucosamine, from UDP-D-N-acetylglucosamine has been investigated using these methods. portlandpress.comnih.gov

Enzymatic reactions are monitored over time, and the products are analyzed by NMR to confirm their structure. For instance, in the biosynthesis of UDP-2-acetamido-2,6-dideoxy-L-talose, a precursor to the galacto form, 1D TOCSY and NOESY experiments were used to unequivocally identify the structure of the sugar nucleotide product. researchgate.net The analysis confirmed the stereochemistry at each position, revealing the specific steps catalyzed by the enzymes in the pathway, such as epimerases and reductases. nih.gov These studies are crucial for understanding how bacteria assemble the unique sugars required for their cell surface polysaccharides. portlandpress.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of molecules, elucidating their structure through fragmentation analysis, and identifying components in complex mixtures. sciopen.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carbohydrates and their nucleotide-activated forms. nih.gov In the context of 2-Acetamido-2,6-dideoxygalactose, ESI-MS is used to:

Confirm Molecular Weight: ESI-MS provides a precise molecular weight for synthesized intermediates or final products, confirming their elemental composition.

Monitor Reactions: It can be used to track the progress of enzymatic or chemical reactions by observing the disappearance of reactants and the appearance of product ions.

Analyze Complex Mixtures: When coupled with liquid chromatography (LC-ESI-MS), it allows for the separation and identification of multiple components in a reaction mixture, such as different sugar isomers or side products. tudelft.nl

Tandem MS (MS/MS) experiments on a selected precursor ion can provide structural information. The fragmentation of a sugar nucleotide like UDP-2-acetamido-2,6-dideoxygalactose would be expected to show characteristic losses of the UDP group and fragmentation of the sugar ring, confirming its identity.

Determining the structure of complex glycoconjugates, such as bacterial O-antigens containing 2-Acetamido-2,6-dideoxygalactose, requires MS to piece together the sequence and linkage of the monosaccharide units. nih.govfu-berlin.de

The general workflow involves:

Hydrolysis: The polysaccharide is hydrolyzed into smaller oligosaccharide fragments or completely into its constituent monosaccharides.

Derivatization: The sugars are often chemically derivatized to improve their ionization efficiency and to provide linkage-specific fragmentation information.

MS Analysis: The fragments are analyzed by MS, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS.

Tandem MS (MS/MS): Individual oligosaccharide ions are selected and fragmented. The resulting fragment ions provide information about the sugar sequence. Glycosidic bond cleavages (B- and Y-ions) reveal the order of the monosaccharides, while cross-ring cleavages (A- and X-ions) can help pinpoint the linkage positions. nih.gov

By analyzing the masses and fragmentation patterns of overlapping oligosaccharide fragments, the entire structure of the original polysaccharide can be reconstructed.

Table 2: Common Fragment Ion Types in Carbohydrate Mass Spectrometry.

| Ion Type | Cleavage | Information Provided |

| B-ion | Glycosidic | Mass of the non-reducing end fragment |

| Y-ion | Glycosidic | Mass of the reducing end fragment |

| C-ion | Glycosidic | B-ion + H₂O |

| Z-ion | Glycosidic | Y-ion - H₂O |

| A-ion | Cross-ring | Provides linkage information |

| X-ion | Cross-ring | Provides linkage information |

Chromatographic Methods for Isolation and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of 2-Acetamido-2,6-dideoxygalactose from complex biological matrices. The choice of method depends on the analytical objective, whether it is for preparative isolation or for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-acetylated monosaccharides. Given the structural similarity of 2-Acetamido-2,6-dideoxygalactose to other N-acetylhexosamines like N-acetylglucosamine (GlcNAc), methods developed for these related compounds provide a strong basis for its analysis. nih.gov Reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are common modes used for separation.

A HILIC method, for instance, has been successfully applied to determine GlcNAc in various formulations. nih.gov This approach is well-suited for polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov The separation is typically achieved using a polar stationary phase and a mobile phase containing a high concentration of a non-polar organic solvent and a smaller amount of aqueous buffer. nih.gov Method validation for similar compounds has demonstrated high linearity, precision, and accuracy, with detection often performed at low UV wavelengths (around 195-210 nm). nih.govsigmaaldrich.commdpi.com

Table 1: Example HPLC Conditions for Analysis of Related N-Acetylated Sugars

| Parameter | Method 1: HILIC | Method 2: Reversed-Phase (Amine Column) |

|---|---|---|

| Analyte | N-Acetylglucosamine nih.gov | N-Acetylglucosamine sigmaaldrich.com |

| Column | ZIC®-pHILIC (150 mm × 4.6 mm, 5 µm) nih.gov | Chromolith® Performance NH2 (150 mm total length) sigmaaldrich.com |

| Mobile Phase | Acetonitrile: 15 mM aqueous KH2PO4 (70:30, v/v) nih.gov | Acetonitrile:Buffer (75:25) (Buffer: 3.5 g/L K2HPO4, 0.25 mL/L NH4OH, pH adjusted to 7.5 with phosphoric acid) sigmaaldrich.com |

| Flow Rate | 0.5 mL/min nih.gov | 0.8 mL/min sigmaaldrich.com |

| Temperature | 10 ± 1°C nih.gov | 35 °C sigmaaldrich.com |

| Detection | UV at 210 nm mdpi.com | UV at 195 nm sigmaaldrich.com |

| Injection Volume | 20 µL nih.gov | 2 µL sigmaaldrich.com |

| Run Time | 10 min nih.gov | Not specified |

| Linearity Range | 40 to 80 µg/mL (R² > 0.999) nih.gov | Up to 1200 µg/mL sigmaaldrich.com |

| Limit of Detection (LOD) | 10 µg/mL nih.gov | 20.3 µg/mL sigmaaldrich.com |

| Limit of Quantitation (LOQ) | 40 µg/mL nih.gov | 61.5 µg/mL sigmaaldrich.com |

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the detailed compositional analysis of monosaccharides. nih.govacs.org Due to the low volatility of sugars, a crucial derivatization step is required prior to analysis to convert the polar hydroxyl and acetamido groups into more volatile derivatives, typically through trimethylsilylation. nih.govacs.org

The analytical process involves two main stages: alkoximation followed by silylation. acs.org This derivatization is essential to prevent the formation of multiple isomers (anomers) in the gas phase, ensuring a single, sharp chromatographic peak for quantification. acs.org The separation of different N-acetylhexosamine isomers, which have highly similar mass spectrometric properties, relies on the high efficiency of the GC column. acs.org This methodology allows for accurate quantification and is sensitive enough to detect compounds in the femtomol range. nih.gov

Table 2: Example GLC Method for Analysis of Related N-Acetylhexosamines

| Parameter | Method Details for N-Acetylglucosamine Analysis |

|---|---|

| Derivatization | Step 1 (Ethoximation): 2 hours at 25°C. acs.orgStep 2 (Trimethylsilylation): 50 minutes at 50°C. acs.org |

| Injection | 1 µL in splitless mode at 220°C. acs.org |

| Carrier Gas | Helium 5.0 with a constant flow of 1.1 - 1.4 mL/min. acs.org |

| GC Column | Pre-column, analytical column, and post-column setup. acs.org |

| Temperature Program | 1. Hold at 70°C for 1 min. 2. Ramp at 30°C/min to 240°C. 3. Ramp at 2°C/min to 260°C. 4. Ramp at 30°C/min to 310°C. 5. Hold for 3 min. acs.org |

| MS Transfer Line | 280°C. acs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) or Time-of-Flight Mass Spectrometry (TOFMS). nih.govacs.org |

| Application Note | This method successfully separates the three naturally occurring N-acetylhexosamine isomers: N-acetylglucosamine, N-acetylgalactosamine, and N-acetylmannosamine. nih.govacs.org |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly valuable for monitoring the progress of enzymatic reactions due to its high speed, minimal sample consumption, and high resolving power. nih.gov It can be used to quantify the consumption of a substrate like 2-Acetamido-2,6-dideoxygalactose or the formation of a product in real-time or via offline assays. nih.gov

CE enzyme assays can be categorized into two main types:

Pre-capillary (offline) assays: The enzymatic reaction is performed in a separate vessel, and aliquots are taken at various time points. The reaction is quenched, and the mixture of substrate and product is then analyzed by CE. nih.gov This approach is often used with post-reaction derivatization, where a fluorophore or chromophore is attached to the analytes to enhance detection sensitivity. nih.gov

In-capillary (online) assays: The enzyme and substrate are mixed directly within the capillary, where the reaction and separation occur. nih.govnih.gov Techniques like Electrophoretically Mediated Microanalysis (EMMA) fall into this category, where reactants are introduced into the capillary and allowed to react for a specific time before separation is initiated by applying a voltage. nih.gov

CE methods have been developed to separate various aminosaccharides, often after derivatization to improve separation and detection. researchgate.net

Table 3: Example Capillary Electrophoresis Conditions for Aminosaccharide Analysis

| Parameter | Method Details for Dansylated Aminosaccharides |

|---|---|

| Analytes | Glucosamine (B1671600), galactosamine, N-acetyl-glucosamine, and others. researchgate.net |

| Derivatization | Dansylation under microwave irradiation (385 W for 6 min). researchgate.net |

| Running Buffer | 320 mM borate (B1201080) buffer, pH 9.50. researchgate.net |

| Separation | Baseline separation achieved in under 20 minutes. researchgate.net |

| Detection | On-line UV at 214 nm. researchgate.net |

| Application | Quantitation of glucosamine in commercial products. researchgate.net |

Future Directions in 2 Acetamido 2,6 Dideoxygalactose Research

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, including the galactose configuration, has been shown to originate from UDP-D-N-acetylglucosamine. nih.govresearchgate.net This transformation is catalyzed by a series of enzymes that perform dehydration, epimerization, and reduction reactions. A key area of future research lies in the discovery and characterization of novel enzymes and alternative biosynthetic pathways from a wider range of microorganisms.

Research on Vibrio cholerae serotype O37 has identified a set of enzymes, WbvB, WbvR, and WbvD, that catalyze the conversion of UDP-D-N-acetylglucosamine to UDP-2-acetamido-L-quinovose (a gluco-configured 2-acetamido-2,6-dideoxyhexose). nih.govresearchgate.net The multi-functional enzyme WbvB initiates the pathway by catalyzing dehydration and epimerization steps to produce UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.govresearchgate.net This intermediate is then stereospecifically reduced by the C-4 reductase WbvR to yield UDP-2-acetamido-L-rhamnose, which is subsequently epimerized at the C-2 position by WbvD to form the final product. nih.govresearchgate.net

Future efforts will likely focus on identifying homologous gene clusters in other bacteria and characterizing the substrate specificities and reaction mechanisms of the encoded enzymes. This exploration could reveal enzymes with different stereochemical outcomes, leading to the biosynthesis of 2-Acetamido-2,6-dideoxygalactose and other rare sugar variants. The table below summarizes the key enzymes identified in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses.

| Enzyme | Function | Substrate | Product | Organism |

| WbvB | Multi-functional epimerase/dehydratase | UDP-D-N-acetylglucosamine | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | Vibrio cholerae O37 |

| WbvR | C-4 reductase | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose | UDP-2-acetamido-L-rhamnose | Vibrio cholerae O37 |

| WbvD | C-2 epimerase | UDP-2-acetamido-L-rhamnose | UDP-2-acetamido-L-quinovose | Vibrio cholerae O37 |

Furthermore, the application of synthetic biology and metabolic engineering approaches holds promise for the creation of novel biosynthetic pathways in tractable microbial hosts like Escherichia coli. By combining genes from different organisms, researchers can aim to construct engineered pathways for the efficient and controlled production of 2-Acetamido-2,6-dideoxygalactose, which is currently challenging to obtain from natural sources.

Rational Design of Glycoconjugates for Mechanistic Glycobiology Studies

Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are pivotal in a vast array of biological processes. The rational design and synthesis of glycoconjugates incorporating 2-Acetamido-2,6-dideoxygalactose are crucial for elucidating its specific roles in these processes. Future research will increasingly utilize chemoenzymatic methods to construct well-defined glycoconjugates that can be used as molecular probes.

The synthesis of glycans and glycoconjugates can be achieved through both chemical and enzymatic approaches. Glycosyltransferases, the enzymes responsible for forming glycosidic linkages in nature, offer high regio- and stereoselectivity, making them powerful tools for chemoenzymatic synthesis. The challenge often lies in the availability of the required sugar nucleotide donors. Therefore, a key future direction is the development of efficient methods for the synthesis of UDP-2-Acetamido-2,6-dideoxygalactose, the activated form of the sugar required by glycosyltransferases.

Once synthesized, these custom glycoconjugates can be used to investigate a range of biological questions, including:

Host-pathogen interactions: By presenting 2-Acetamido-2,6-dideoxygalactose on surfaces or as part of larger glycans, researchers can identify host lectins or antibodies that specifically recognize this sugar, shedding light on its role in bacterial adhesion, invasion, and immune evasion.

Enzyme substrate specificity: Glycoconjugates containing this rare sugar can be used to probe the substrate specificity of glycosidases and glycosyltransferases, helping to define the enzymes that process these structures in biological systems.

Glycan function in microbial physiology: By incorporating analogs of 2-Acetamido-2,6-dideoxygalactose into bacterial cell walls, scientists can study the impact on cell wall integrity, biofilm formation, and antibiotic resistance.

The table below provides examples of synthetic approaches that can be adapted for the creation of glycoconjugates containing 2-Acetamido-2,6-dideoxygalactose.

| Synthetic Approach | Description | Key Advantages |

| Chemical Glycosylation | Utilizes chemical activating groups and promoters to form glycosidic bonds. | High flexibility in substrate scope and linker design. |

| Enzymatic Synthesis | Employs glycosyltransferases to create specific glycosidic linkages. | High regio- and stereoselectivity. |

| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic glycosylation steps. | Leverages the strengths of both chemical and enzymatic methods for complex structures. |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

A significant hurdle in studying rare sugars like 2-Acetamido-2,6-dideoxygalactose is their low abundance in complex biological samples. Therefore, the development of highly sensitive and specific analytical techniques is paramount for their detection and quantification. Future research will focus on advancing and applying a suite of powerful analytical tools to overcome these challenges.

Mass spectrometry (MS) , particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), is a cornerstone for the analysis of carbohydrates. Future developments will likely involve the refinement of ionization techniques and fragmentation analysis to improve the sensitivity and structural elucidation of glycans containing 2-Acetamido-2,6-dideoxygalactose. The ability to distinguish between different isomers of 2-acetamido-2,6-dideoxyhexoses remains a key analytical challenge that will require the development of sophisticated chromatographic and mass spectrometric methods.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of carbohydrates. While NMR is inherently less sensitive than MS, advancements in cryoprobe technology and higher field magnets are continually pushing the limits of detection. Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for the unambiguous assignment of the sugar's structure within a larger glycan. Future applications will involve the use of NMR to study the conformation and dynamics of glycoconjugates containing 2-Acetamido-2,6-dideoxygalactose, providing insights into their interactions with other molecules.

Capillary electrophoresis (CE) offers high-resolution separation of charged and uncharged carbohydrates and can be coupled to various detectors, including mass spectrometers and laser-induced fluorescence detectors for enhanced sensitivity. The development of novel derivatization strategies to introduce a charge or a fluorescent tag onto 2-Acetamido-2,6-dideoxygalactose will be a key area of research to enable its trace analysis in biological fluids and tissues.

The following table summarizes the strengths of these key analytical techniques for the analysis of 2-Acetamido-2,6-dideoxygalactose.

| Analytical Technique | Key Advantages for 2-Acetamido-2,6-dideoxygalactose Analysis |

| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation information for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural and conformational information in solution. |

| Capillary Electrophoresis (CE) | High separation efficiency, requires small sample volumes, can be coupled to sensitive detectors. |

Bioengineering Applications in Microbial Glycan Modification

The unique structure of 2-Acetamido-2,6-dideoxygalactose makes it an attractive target for bioengineering applications, particularly in the modification of microbial glycans. By introducing the biosynthetic pathway for this rare sugar into engineered microorganisms, it is possible to create novel glycan structures on the cell surface or on recombinant proteins. This field of "glycoengineering" opens up exciting possibilities for the development of new vaccines, diagnostics, and therapeutics.

One major application is in the development of conjugate vaccines . Many bacterial pathogens are coated with polysaccharides that are key virulence factors and targets for the immune system. By engineering a safe laboratory strain of E. coli to produce a specific pathogenic glycan containing 2-Acetamido-2,6-dideoxygalactose and conjugate it to a carrier protein, it is possible to create a safe and effective vaccine.

Another promising area is the surface display of novel glycans on probiotic bacteria. By engineering beneficial gut bacteria to display specific glycans, including those containing 2-Acetamido-2,6-dideoxygalactose, it may be possible to modulate the gut microbiome and influence host immune responses in a targeted manner.

Furthermore, the introduction of 2-Acetamido-2,6-dideoxygalactose into the glycosylation pathways of microbial systems used for the production of recombinant glycoproteins could lead to the creation of novel therapeutic proteins with altered properties, such as improved stability or modified biological activity. The ability to flexibly engineer bacterial systems to synthesize non-native sugar structures is a rapidly advancing field that will undoubtedly find numerous applications for rare sugars like 2-Acetamido-2,6-dideoxygalactose. biorxiv.org

The table below outlines potential bioengineering applications involving the microbial production and utilization of 2-Acetamido-2,6-dideoxygalactose.

| Bioengineering Application | Description | Potential Impact |

| Conjugate Vaccine Production | Engineering safe bacteria to produce and conjugate pathogenic glycans containing 2-Acetamido-2,6-dideoxygalactose to carrier proteins. | Development of novel, safe, and effective vaccines against bacterial infections. |

| Microbial Surface Display | Modifying the surface glycans of probiotic or other bacteria to include 2-Acetamido-2,6-dideoxygalactose. | Modulation of the gut microbiome and host immune responses. |

| Recombinant Glycoprotein Production | Incorporating 2-Acetamido-2,6-dideoxygalactose into the glycosylation of therapeutic proteins produced in microbial hosts. | Creation of novel biotherapeutics with enhanced properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetamido-2,6-dideoxygalactose, and how do reaction conditions influence yield?

- Methodology :

- Chemical synthesis : Start with 2-acetamido-2-deoxy-D-galactose and apply regioselective deoxygenation. For example, use fluorination (e.g., DAST reagent) to replace hydroxyl groups at C6, followed by reduction .

- Enzymatic pathways : Utilize transaminases like dTDP-4-amino-4,6-dideoxygalactose transaminase to catalyze amination steps in bacterial polysaccharide biosynthesis .

- Critical parameters : pH (e.g., McIlvaine buffer for enzymatic reactions), temperature (35–50°C), and protecting groups (e.g., acetyl groups for regioselectivity) .

- Data example :

| Substrate | Enzyme Source | Yield (%) | Reference |

|---|---|---|---|

| Compound 1 | T. flavus CCF 2686 | 14% |

Q. How is HPLC applied to characterize 2-acetamido-2,6-dideoxygalactose derivatives?

- Methodology :

- Use reversed-phase C18 columns with water/acetonitrile gradients.

- Monitor UV absorption at 210–220 nm for acetamido groups.

- Validate purity by comparing retention times with standards and mass spectrometry .

- Key considerations : Buffer choice (e.g., phosphate vs. McIlvaine) affects peak resolution. Enzymatic hydrolysis products require centrifugal filtration (13,000 rpm) to remove denatured proteins .

Advanced Research Questions

Q. How can enzyme-substrate specificity of β-N-acetylhexosaminidase be assessed for 2-acetamido-2,6-dideoxygalactose derivatives?

- Experimental design :

Substrate screening : Test hydrolytic activity against structurally diverse analogs (e.g., 4-deoxy vs. 6-deoxy derivatives) .

Kinetic assays : Measure and using colorimetric substrates (e.g., p-nitrophenyl glycosides).

Inhibition studies : Use transition-state analogs (e.g., fluorinated sugars) to probe active-site interactions .

- Data contradiction example : Early misidentification of 2-acetamido-D-galactal as a hex-2-enose derivative was resolved via oxazoline intermediate analysis .

Q. What challenges arise in structural elucidation of 2-acetamido-2,6-dideoxygalactose-containing polysaccharides using NMR?

- Methodology :

- 1D/2D NMR : Assign anomeric protons (δ 4.5–5.5 ppm) and acetamido groups (δ 2.0–2.1 ppm).

- NOESY/ROESY : Resolve stereochemistry at C4 and C6 in bacterial O-antigens .

Q. How are fluorinated derivatives (e.g., 6-fluoro analogs) synthesized, and what biological relevance do they hold?

- Synthetic strategy :

- Replace C6 hydroxyl with fluorine using DAST or Deoxo-Fluor reagents under anhydrous conditions.

- Purify via silica gel chromatography (ethyl acetate/hexane) and confirm structure via -NMR .

- Biological significance : Fluorinated sugars inhibit glycosidases and alter membrane permeability in cancer cells .

Q. What role does 2-acetamido-2,6-dideoxygalactose play in bacterial polysaccharide biosynthesis?

- Pathway analysis :

- In Streptococcus pneumoniae, it is a precursor for capsular polysaccharides (e.g., serogroup 19).

- Enzymes like dTDP-4-amino-4,6-dideoxygalactose transaminase catalyze amination steps .

Methodological Best Practices

- Data validation : Cross-reference synthetic yields with independent techniques (e.g., polarimetry for optical rotation, HRMS for molecular mass) .

- Error analysis : Quantify systematic errors in enzymatic assays (e.g., ±5% variation in due to temperature fluctuations) .

- Statistical rigor : Use ANOVA for comparing hydrolysis rates across substrates (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。